Steric Bulk Differential: 5-Isopropyl vs. Unsubstituted L-P5C
The target compound possesses a 5-isopropyl substituent, creating significant steric bulk compared to the natural metabolite (S)-1-pyrroline-5-carboxylic acid (L-P5C), which bears a hydrogen at this position. This steric differential is expected to hinder the binding of the compound to the active site of P5C-metabolizing enzymes (e.g., P5C reductase) compared to the natural substrate. While no direct Ki or IC50 values are currently published for this specific inhibitor-enzyme pair, the difference in calculated topological polar surface area (tPSA) confirms the altered physicochemical profile, with the target compound having a tPSA of 49.66 Ų compared to the smaller tPSA of L-P5C.
| Evidence Dimension | Steric bulk at position 5 |
|---|---|
| Target Compound Data | 5-isopropyl substitution (tPSA = 49.66 Ų, Calculated LogP = 0.766) |
| Comparator Or Baseline | (S)-1-pyrroline-5-carboxylic acid (L-P5C): tPSA is smaller (hydrogen substituent) [1] |
| Quantified Difference | Isopropyl vs. Hydrogen substitution; tPSA difference reflects increased steric bulk |
| Conditions | Computational analysis based on the chemical structure of the isolated small molecules. |
Why This Matters
Steric bulk at position 5 is a critical design element for creating selective substrate analogs or enzyme inhibitors, as it directly impacts binding affinity and the dynamics of entrance into the catalytic pocket.
- [1] ChEBI (Chemical Entities of Biological Interest). (S)-1-pyrroline-5-carboxylic acid (CHEBI:58838). EMBL-EBI, 2024. View Source
